Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium
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Overview
Description
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is a quaternary ammonium compound with the molecular formula C₂₄H₃₈N₂. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and antiseptics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium typically involves the quaternization of tertiary amines with halocarbons. One common method is the reaction of benzyl chloride with N,N,N’,N’-tetramethyl-1,6-hexanediamine . The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide
Major Products Formed
Oxidation: Benzyl alcohol and benzaldehyde.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium has a wide range of scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in the formulation of cleaning agents and personal care products
Mechanism of Action
The antimicrobial activity of Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is primarily due to its ability to disrupt bacterial cell membranes. The compound’s cationic nature allows it to interact with the negatively charged components of the bacterial membrane, leading to membrane destabilization and cell lysis . This mechanism is similar to other quaternary ammonium compounds, which are known for their broad-spectrum antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Dodecyltrimethylammonium chloride: Commonly used in surfactants and disinfectants
Uniqueness
Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with and disrupt microbial membranes, making it a potent antimicrobial agent .
Properties
CAS No. |
24986-09-2 |
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Molecular Formula |
C24H38N2+2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
benzyl-[6-[benzyl(dimethyl)azaniumyl]hexyl]-dimethylazanium |
InChI |
InChI=1S/C24H38N2/c1-25(2,21-23-15-9-7-10-16-23)19-13-5-6-14-20-26(3,4)22-24-17-11-8-12-18-24/h7-12,15-18H,5-6,13-14,19-22H2,1-4H3/q+2 |
InChI Key |
CZZFJNRLJJVUIP-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCCCCC[N+](C)(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
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